N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide is a synthetic organic compound that features a benzofuran moiety, a hydroxypropyl group, and a methylbenzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material sciences.
Mechanism of Action
Target of Action
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran compounds can vary greatly depending on their specific structure and the biological target they interact with. Some benzofuran compounds have been found to have anti-tumor activity, suggesting they may interact with targets involved in cell proliferation . .
Biochemical Pathways
Benzofuran compounds can potentially affect a variety of biochemical pathways due to their diverse biological activities . .
Result of Action
The result of a compound’s action can be observed at the molecular and cellular level and is often related to its biological activity. For example, benzofuran compounds with anti-tumor activity may induce cell death in cancer cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using 3-chloropropanol and a base such as sodium hydroxide.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form benzofuran-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The hydroxy group can be substituted with various electrophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Alkylated or acylated derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the biological activities of the benzofuran moiety.
Material Sciences: The compound can be used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in studying enzyme inhibition and receptor binding due to its structural complexity.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound used for its photoreactive properties.
Uniqueness
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide is unique due to its combination of a benzofuran moiety with a hydroxypropyl and a sulfonamide group, which imparts distinct biological activities and chemical properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-5-4-7-15(11-13)24(21,22)19-10-9-16(20)18-12-14-6-2-3-8-17(14)23-18/h2-8,11-12,16,19-20H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQGVBTYAAUUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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